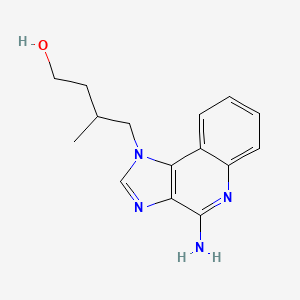
3-Hydroxymethyl Imiquimod
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxymethyl Imiquimod is a derivative of Imiquimod, an immune response modifier that acts as a toll-like receptor 7 agonist. Imiquimod is commonly used topically to treat warts on the skin of the genital and anal areas, actinic keratosis, and certain types of skin cancer such as superficial basal cell carcinoma . The addition of a hydroxymethyl group to Imiquimod potentially enhances its pharmacological properties, making it a compound of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxymethyl Imiquimod typically involves the modification of the Imiquimod molecule by introducing a hydroxymethyl group. This can be achieved through a series of chemical reactions, including:
Nitration and Reduction: Starting with the nitration of Imiquimod, followed by reduction to introduce the hydroxymethyl group.
Hydroxylation: Direct hydroxylation of the Imiquimod molecule using specific reagents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 3-Hydroxymethyl Imiquimod undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can modify the hydroxymethyl group to form different derivatives.
Substitution: The hydroxymethyl group can participate in substitution reactions, leading to the formation of various analogs.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Various catalysts can be used to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can produce a range of analogs with different functional groups .
科学的研究の応用
3-Hydroxymethyl Imiquimod has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various derivatives and analogs for research purposes.
Biology: Studied for its potential effects on cellular processes and immune response modulation.
Medicine: Investigated for its potential therapeutic applications in treating skin conditions, cancers, and viral infections.
Industry: Utilized in the development of new pharmaceutical formulations and topical treatments
作用機序
The mechanism of action of 3-Hydroxymethyl Imiquimod involves the activation of toll-like receptor 7, leading to the stimulation of innate and acquired immune responses. This activation results in the production of pro-inflammatory cytokines, chemokines, and other mediators, which enhance the immune response and promote the elimination of diseased tissue. Additionally, this compound may induce apoptosis in tumor cells through caspase activation and modulation of B cell lymphoma/leukemia protein pathways .
類似化合物との比較
Imiquimod: The parent compound, used for similar therapeutic applications.
Resiquimod: Another imidazoquinoline compound with similar immune-modulating properties.
Tilorone: An antiviral and immunomodulatory agent with a different mechanism of action.
Uniqueness: 3-Hydroxymethyl Imiquimod is unique due to the presence of the hydroxymethyl group, which may enhance its pharmacological properties and therapeutic potential compared to its parent compound, Imiquimod. This modification can lead to improved efficacy, reduced side effects, and broader applications in scientific research and medicine .
特性
分子式 |
C15H18N4O |
|---|---|
分子量 |
270.33 g/mol |
IUPAC名 |
4-(4-aminoimidazo[4,5-c]quinolin-1-yl)-3-methylbutan-1-ol |
InChI |
InChI=1S/C15H18N4O/c1-10(6-7-20)8-19-9-17-13-14(19)11-4-2-3-5-12(11)18-15(13)16/h2-5,9-10,20H,6-8H2,1H3,(H2,16,18) |
InChIキー |
YFBQHGXXFFUUAD-UHFFFAOYSA-N |
正規SMILES |
CC(CCO)CN1C=NC2=C1C3=CC=CC=C3N=C2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-[(2-Methoxy-5-nitrophenyl)methylsulfanyl]phenyl]-1,4,5,6-tetrahydropyrimidine Hydrobromide](/img/structure/B13853939.png)
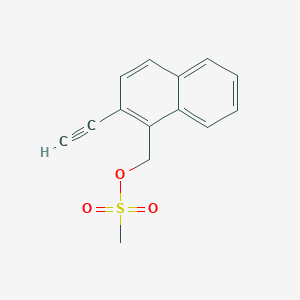
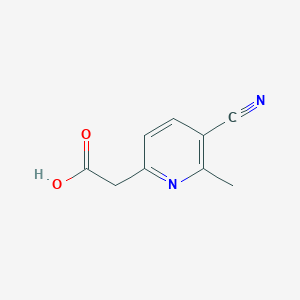


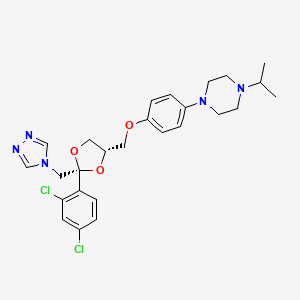
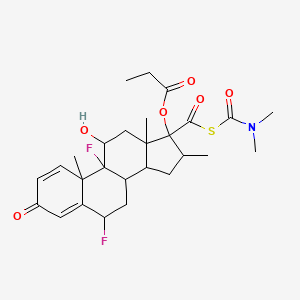

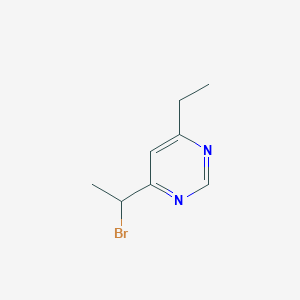
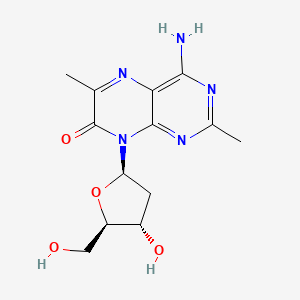
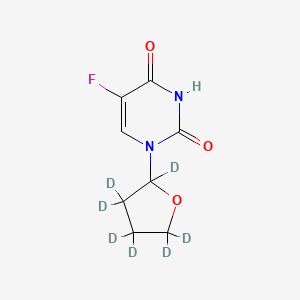
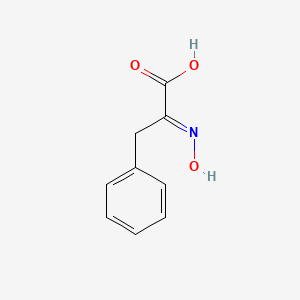
![[2-[Acetyloxy(deuterio)methyl]-4-(2-amino-6-chloropurin-9-yl)-1,3,4-trideuteriobutyl] acetate](/img/structure/B13854029.png)

